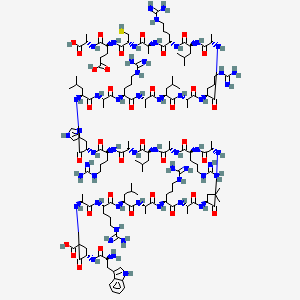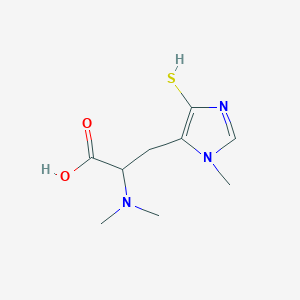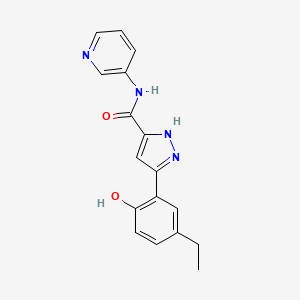
RALA peptide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RALA peptide is a cationic amphipathic peptide known for its ability to form nanoparticles with anionic entities such as nucleic acids. This peptide has gained significant attention due to its potential in gene delivery and therapeutic applications. The peptide sequence of RALA is designed to facilitate cellular uptake and endosomal escape, making it an effective delivery system for various therapeutic agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
RALA peptide is typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the use of a resin-bound starting material, which is reacted with protected amino acids in the presence of coupling reagents. The peptide is then cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of the peptide. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
RALA peptide primarily undergoes ionic interactions with anionic molecules, forming stable nanoparticles. These interactions are crucial for its function as a delivery system. The peptide can also participate in electrostatic interactions with negatively charged cell membranes, facilitating cellular uptake .
Common Reagents and Conditions
The formation of RALA-based nanoparticles typically involves mixing the peptide with anionic entities such as nucleic acids or gold nanoparticles. The reaction conditions include adjusting the pH and ionic strength to optimize nanoparticle formation and stability .
Major Products Formed
The major products formed from these reactions are RALA-nucleic acid complexes or RALA-gold nanoparticle complexes. These nanoparticles are characterized by their size, charge, and stability, which are critical for their effectiveness in therapeutic applications .
Applications De Recherche Scientifique
RALA peptide has a wide range of scientific research applications, particularly in the fields of gene therapy, cancer treatment, and drug delivery. It has been used to deliver plasmid DNA, small interfering RNA (siRNA), and other therapeutic agents into cells. The peptide’s ability to enhance the uptake and efficacy of these agents makes it a valuable tool in biomedical research .
Gene Therapy
This compound has been extensively studied for its potential in gene therapy. It can form stable complexes with plasmid DNA, protecting it from degradation and facilitating its delivery into target cells. This makes it a promising candidate for the treatment of genetic disorders .
Cancer Treatment
In cancer research, this compound has been used to deliver therapeutic agents such as gold nanoparticles and siRNA to tumor cells. These nanoparticles can enhance the sensitivity of cancer cells to radiation therapy, improving treatment outcomes .
Drug Delivery
This compound’s ability to form nanoparticles with various therapeutic agents makes it an effective drug delivery system. It has been used to deliver chemotherapeutic drugs, cyclic dinucleotides, and other small molecules, improving their cellular uptake and therapeutic efficacy .
Mécanisme D'action
The mechanism of action of RALA peptide involves its ability to form stable nanoparticles with anionic molecules through ionic interactions. These nanoparticles can readily cross cell membranes and escape endosomes, releasing their cargo into the cytoplasm. The reduction in pH inside the endosome triggers a conformational change in the peptide, enabling it to fuse with the endosomal membrane and release the cargo .
Comparaison Avec Des Composés Similaires
RALA peptide is often compared to other cell-penetrating peptides (CPPs) such as TAT peptide and HALA peptide. While TAT peptide is known for its high transfection efficiency, this compound offers the advantage of lower toxicity and higher stability. HALA peptide, a modified version of RALA with increased histidine content, has shown improved endosomal escape and transfection efficiency .
Similar Compounds
TAT Peptide: Known for its high transfection efficiency but higher toxicity.
HALA Peptide: A modified version of RALA with increased histidine content, offering improved endosomal escape and transfection efficiency.
This compound stands out due to its unique balance of high transfection efficiency, low toxicity, and stability, making it a versatile tool in various scientific research applications.
Propriétés
Formule moléculaire |
C144H248N54O35S |
|---|---|
Poids moléculaire |
3327.9 g/mol |
Nom IUPAC |
(4S)-4-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2R)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxyethyl]amino]-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C144H248N54O35S/c1-66(2)54-98(191-114(209)78(19)171-121(216)90(37-28-48-162-139(148)149)184-111(206)75(16)179-132(227)101(57-69(7)8)195-127(222)94(41-32-52-166-143(156)157)186-108(203)72(13)175-125(220)96(43-45-106(199)200)188-119(214)87(145)60-84-62-168-88-35-26-25-34-86(84)88)129(224)176-73(14)109(204)182-89(36-27-47-161-138(146)147)120(215)170-80(21)116(211)193-100(56-68(5)6)131(226)178-77(18)113(208)187-95(42-33-53-167-144(158)159)128(223)197-104(61-85-63-160-65-169-85)135(230)196-102(58-70(9)10)133(228)180-76(17)112(207)185-91(38-29-49-163-140(150)151)122(217)172-79(20)115(210)192-99(55-67(3)4)130(225)177-74(15)110(205)183-92(39-30-50-164-141(152)153)123(218)173-81(22)117(212)194-103(59-71(11)12)134(229)189-93(40-31-51-165-142(154)155)124(219)174-82(23)118(213)198-105(64-234)136(231)190-97(44-46-107(201)202)126(221)181-83(24)137(232)233/h25-26,34-35,62-63,65-83,87,89-105,168,234H,27-33,36-61,64,145H2,1-24H3,(H,160,169)(H,170,215)(H,171,216)(H,172,217)(H,173,218)(H,174,219)(H,175,220)(H,176,224)(H,177,225)(H,178,226)(H,179,227)(H,180,228)(H,181,221)(H,182,204)(H,183,205)(H,184,206)(H,185,207)(H,186,203)(H,187,208)(H,188,214)(H,189,229)(H,190,231)(H,191,209)(H,192,210)(H,193,211)(H,194,212)(H,195,222)(H,196,230)(H,197,223)(H,198,213)(H,199,200)(H,201,202)(H,232,233)(H4,146,147,161)(H4,148,149,162)(H4,150,151,163)(H4,152,153,164)(H4,154,155,165)(H4,156,157,166)(H4,158,159,167)/t72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,87-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-/m0/s1 |
Clé InChI |
GHWPWGCKSQQQSL-VKNOPYHSSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |
SMILES canonique |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Butoxy-3-methoxyphenyl)-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079602.png)



![2-[[20-[[6-[[1-[[1-[[5-amino-1-[[6-amino-1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[1-[[2-[[2-[2-[[1-[[1-[[2-[[1-[2-[2-[2-[(1-amino-3-hydroxy-1-oxopropan-2-yl)carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-6-oxohexyl]amino]-20-oxoicosanoyl]amino]-5-[2-[2-[2-[2-[2-(carboxymethoxy)ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-5-oxopentanoic acid](/img/structure/B14079614.png)

![Ethyl 2-(4-bromobenzo[d]oxazol-2-yl)acetate](/img/structure/B14079636.png)


![1-(3-Ethoxyphenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079648.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-phenoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079658.png)

